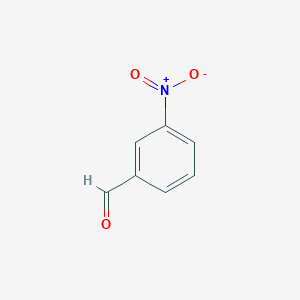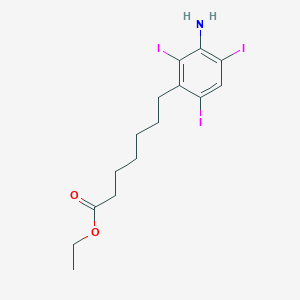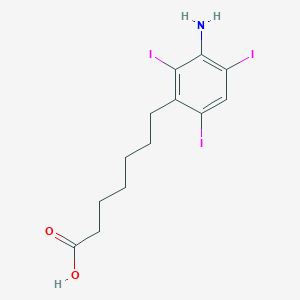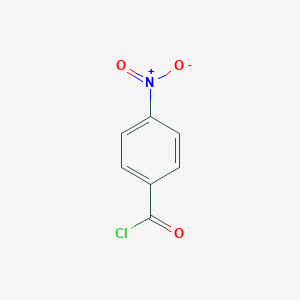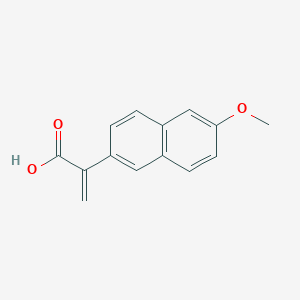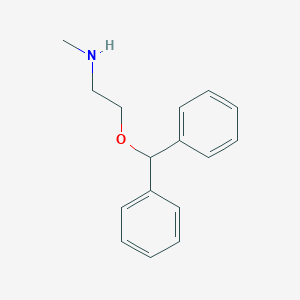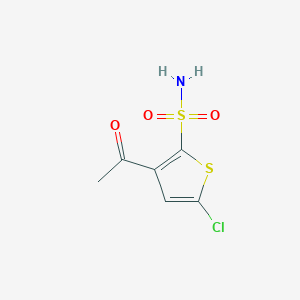
3-Acetyl-5-chlorothiophene-2-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives, including compounds similar to 3-Acetyl-5-chlorothiophene-2-sulfonamide, often involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. These methods utilize reactions of aryl boronic acids and esters with bromothiophene sulfonamides under mild conditions to produce various sulfonamide derivatives (Noreen et al., 2017). Additionally, the synthesis can involve reactions with malononitrile and CS2 in the presence of K2CO3, followed by cyclization processes (Mabkhot et al., 2016).
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds has been characterized using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as elemental analysis and X-ray crystallography. These analyses have revealed detailed insights into the geometric parameters and intramolecular interactions, such as N-H···O and C-H···N interactions that stabilize the molecular structure (Mabkhot et al., 2016).
Chemical Reactions and Properties
Thiophene sulfonamides undergo various chemical reactions, including Suzuki–Miyaura cross-coupling, and have shown activities such as urease inhibition and antibacterial effects. The electronic effects of substituents on the thiophene ring significantly influence these activities. Compounds synthesized from thiophene sulfonamides have been evaluated for their potential as urease inhibitors and for their hemolytic and antibacterial properties (Noreen et al., 2017).
Physical Properties Analysis
The physical properties of thiophene sulfonamide derivatives, including 3-Acetyl-5-chlorothiophene-2-sulfonamide, are closely related to their molecular structures. The molecular geometry, obtained from X-ray crystallography, provides information on the compound's stability, which is further supported by computational methods such as Density Functional Theory (DFT) calculations. These studies offer insights into the vibrational frequencies, chemical shifts, and absorption wavelengths, which are crucial for understanding the physical characteristics of these compounds (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of thiophene sulfonamides, including reactivity and interaction with biological targets, are influenced by the nature of the substituents on the thiophene ring. Studies have shown that these compounds exhibit significant urease inhibition and antibacterial activities, with the potency of these activities being affected by the electronic properties of the substituents. The synthesis method and the structural configuration play crucial roles in determining the chemical behavior of these compounds (Noreen et al., 2017).
Applications De Recherche Scientifique
Antitumor Agent : It acts as a potent inhibitor of tumor-associated carbonic anhydrase (CA) IX, suggesting its potential use as an antitumor agent (Ilies et al., 2003).
Anticonvulsant and Cerebral Blood Flow Enhancer : This compound exhibits anticonvulsant activities and selectively increases cerebral blood flow in animals without causing significant diuresis (Barnish et al., 1981).
Glaucoma Treatment : It has been compared to 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide, a clinically used treatment for glaucoma, for its ability to inhibit bovine carbonic anhydrase (Arslan, 2001).
Endothelin Receptor Antagonist : Related compounds have been studied for their potential as endothelin receptor antagonists, which could have therapeutic applications (Raju et al., 1997).
Urease Inhibitor and Antibacterial Agent : Derivatives of this compound have shown potent urease inhibition, antibacterial activity, and hemolytic activity (Noreen et al., 2017).
Acetylcholinesterase Inhibitor : It has been associated with inhibitory activities against the acetylcholinesterase enzyme (Fatima et al., 2013).
Radiosensitizer and Anticancer Agent : Certain derivatives exhibit in-vitro anticancer activity and can enhance the cell-killing effect of radiation (Ghorab et al., 2015).
Clinical Drug Component : Sulfonamides, including compounds like 3-Acetyl-5-chlorothiophene-2-sulfonamide, are present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and cyclooxygenase 2 inhibitors (Carta et al., 2012).
Photosystem II Inhibition : Acetazolamide, a related compound, has been shown to inhibit photoreduction in photosystem II in isolated spinach chloroplasts (Swader & Jacobson, 1972).
Environmental Indicator : Sulfonamides can serve as indicators of manure contamination in groundwater bodies (García-Galán et al., 2010).
Metabolism and Toxicity Studies : Individual differences in the metabolism of sulfonamides may predispose patients to idiosyncratic reactions, potentially due to interactions of metabolic pathways (Shear et al., 1986).
Cell Cycle Inhibitor : N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, a similar compound, is a potent cell cycle inhibitor that has progressed to clinical trials (Owa et al., 2002).
Chemical Analysis in Food : Methods have been developed for quantitatively determining sulfonamides and their metabolites in chicken tissues (Endoh et al., 1992).
CCR4 Receptor Antagonist : AZD-2098 and AZD-1678 are potent and bioavailable CCR4 receptor antagonist candidate drugs, indicating potential uses in therapeutics (Kindon et al., 2017).
Water Sample Analysis : An automated method has been developed for determining sulfonamides in environmental water samples (García-Galán et al., 2010).
Alzheimer’s Disease Therapy : Certain sulfonamide derivatives show potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Skin Condition Treatment : Topical carbonic anhydrase inhibitors like AL-4623A and AL-4862 are useful in treating various skin conditions (Conrow et al., 1999).
Chemical Transformations : The chemical transformations of related compounds such as 2,5-dichlorothiophene and 2,5-dibromothiophene have been studied, although their specific applications in scientific research are not detailed (Rozentsveig et al., 2007).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3-acetyl-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLFFSHLXVZFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571092 | |
| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-chlorothiophene-2-sulfonamide | |
CAS RN |
160982-10-5 | |
| Record name | 3-Acetyl-5-chloro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



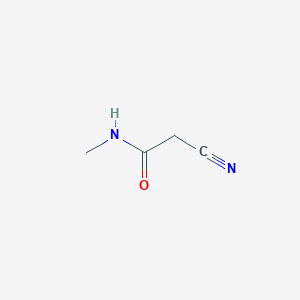
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
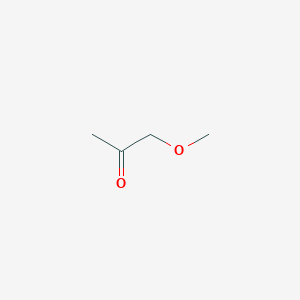
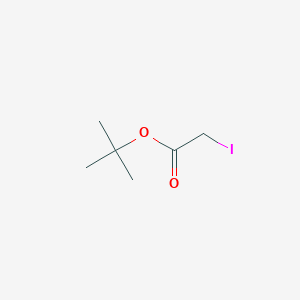
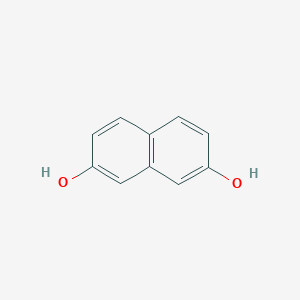
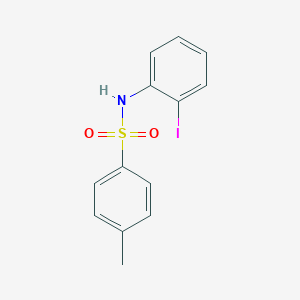
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)
